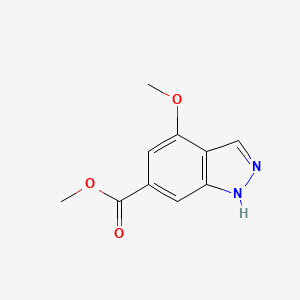Methyl 4-methoxy-1H-indazole-6-carboxylate
CAS No.: 885521-13-1
Cat. No.: VC3816899
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885521-13-1 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | methyl 4-methoxy-1H-indazole-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | WWTOCSIETVUARU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1C=NN2)C(=O)OC |
| Canonical SMILES | COC1=CC(=CC2=C1C=NN2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-methoxy-1H-indazole-6-carboxylate is defined by the following molecular attributes:
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-methoxy-1H-indazole-6-carboxylate |
| CAS Number | 885521-13-1 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Canonical SMILES | COC1=CC(=CC2=C1C=NN2)C(=O)OC |
| InChI | InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |
| InChI Key | WWTOCSIETVUARU-UHFFFAOYSA-N |
| LogP | 1.358 |
The compound’s structure integrates a planar indazole core with electron-donating (methoxy) and electron-withdrawing (carboxylate) groups, creating a polarized system that influences its reactivity and solubility .
Synthesis and Production Methods
Annulation-Based Synthesis
A patent (US20220235010A1) describes a scalable synthesis route for 1-methyl-1H-indazole-6-carboxylic acid, which shares structural similarities with the target compound . Although the patent focuses on a 1-methyl derivative, its methodology offers insights into indazole ring formation:
-
Annulation Reaction:
-
Reactants: 2-Fluoro-4-bromobenzaldehyde and methylhydrazine.
-
Conditions: Solvent system (e.g., dimethylformamide or toluene) at 80–120°C for 6–12 hours.
-
Outcome: Forms 6-bromo-1-methylindazole with 85% yield.
-
-
Carboxylation and Esterification:
-
Methyl Formate Reaction: Introduces the carboxylate group via carbonylation.
-
Hydrolysis and Esterification: Converts intermediates to the final ester form.
-
For methyl 4-methoxy-1H-indazole-6-carboxylate, analogous steps could involve:
-
Substituent-specific protection/deprotection strategies to install the 4-methoxy group.
-
Palladium-catalyzed cross-coupling for carboxylate introduction.
Industrial Scalability Considerations
Key parameters for large-scale production include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
-
Catalyst Optimization: Ligand-assisted catalysis improves regioselectivity.
-
Yield and Purity: Chromatography-free purification methods (e.g., crystallization) reduce costs .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) due to ester and methoxy groups. Limited aqueous solubility (LogP = 1.358) .
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | 4-Methoxy-1H-indazole-6-carboxylic acid |
| Methoxy Demethylation | BBr₃, CH₂Cl₂, -78°C | 4-Hydroxy-1H-indazole-6-carboxylate |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-substituted indazole derivatives |
Electrophilic Substitution
The electron-rich indazole ring undergoes electrophilic substitution at the 5-position (para to methoxy group), enabling halogenation or nitration.
Challenges and Future Perspectives
-
Synthetic Challenges: Regioselective functionalization at the 6-position requires advanced catalytic systems.
-
Biological Data Gap: In vitro/in vivo studies are needed to validate hypothesized activities.
-
Sustainability: Developing green synthesis routes (e.g., photocatalytic methods) remains critical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume